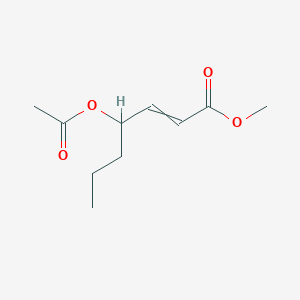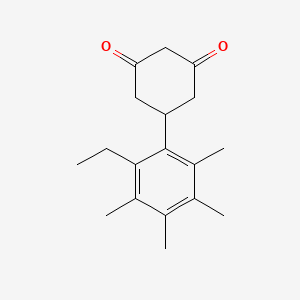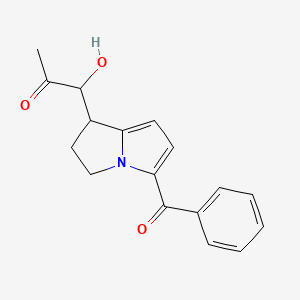![molecular formula C11H14N2OS B14378037 4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol CAS No. 90037-62-0](/img/structure/B14378037.png)
4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol is a chemical compound that features a morpholine ring attached to a benzene ring through a methylene bridge
Métodos De Preparación
The synthesis of 4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol typically involves the reaction of morpholine with benzene-1-thiol in the presence of a suitable catalyst. One common method involves the use of methanol as a solvent and glacial acetic acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Análisis De Reacciones Químicas
4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The thiol group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Aplicaciones Científicas De Investigación
4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol can be compared with other similar compounds such as:
4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-sulfonamide: This compound has a sulfonamide group instead of a thiol group, which can significantly alter its chemical reactivity and biological activity.
4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-amine: The amine group in this compound makes it more basic and can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
90037-62-0 |
|---|---|
Fórmula molecular |
C11H14N2OS |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
4-(morpholin-4-ylmethylideneamino)benzenethiol |
InChI |
InChI=1S/C11H14N2OS/c15-11-3-1-10(2-4-11)12-9-13-5-7-14-8-6-13/h1-4,9,15H,5-8H2 |
Clave InChI |
NEOZBJXHWLGVHE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C=NC2=CC=C(C=C2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14377960.png)

![1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol](/img/structure/B14377972.png)
![1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine](/img/structure/B14377974.png)
![2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol](/img/structure/B14377976.png)
![benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14377980.png)
![2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B14377984.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14377985.png)
![Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate](/img/structure/B14378002.png)


![2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14378013.png)

![N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14378015.png)
